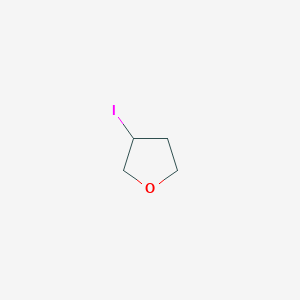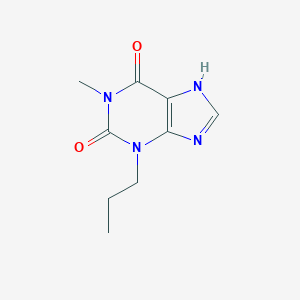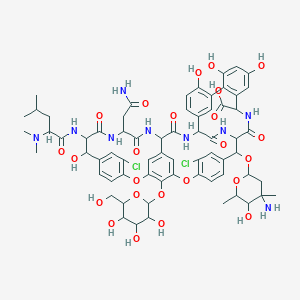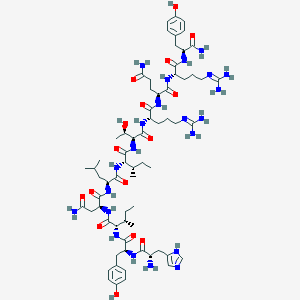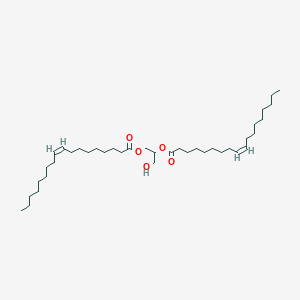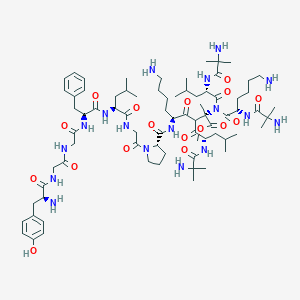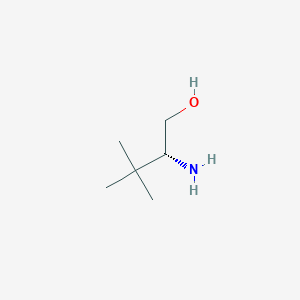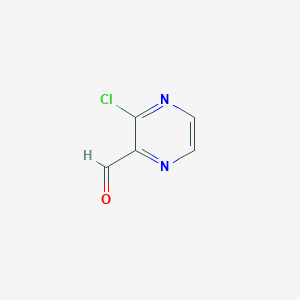
三癸酸甘油酯
描述
Synthesis Analysis
The synthesis of compounds similar to tritridecanoin, particularly in the domain of carbon nitrides, involves precursor-based methods and solid-state reactions. For example, a novel synthesis approach for carbon nitrides uses polycondensation reactions between melamine and cyanuric chloride, indicating a methodology that could be relevant for synthesizing tritridecanoin-like compounds. This process results in nitrogen-rich graphitic carbon nitrides, characterized by their structure and high nitrogen content, showcasing a synthesis path that might share similarities with tritridecanoin synthesis under certain conditions (Li et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of compounds related to tritridecanoin reveals a focus on graphitic carbon nitride (g-C3N4), which consists of triazine or heptazine units. These units form a layered structure that is analogous to the hexagonal arrangements found in graphite. The study of these structures helps in understanding the molecular arrangement and pi delocalization within these compounds, providing insights into the molecular structure of tritridecanoin if it shares similar nitrogen-rich frameworks (Zhang et al., 2001).
Chemical Reactions and Properties
Chemical reactions and properties of carbon nitride materials, which could be analogous to tritridecanoin, show a range of functionalities. For instance, the reactivity of these compounds towards hydrogen evolution in photocatalysis has been documented, indicating their potential in energy conversion applications. This suggests that tritridecanoin, or similar compounds, could possess unique reactivity and chemical properties useful in catalysis and other chemical transformations (Ham et al., 2013).
Physical Properties Analysis
The physical properties of carbon nitrides and related compounds provide insights into their stability, crystallinity, and morphology. These materials often exhibit mesoporous structures with high surface areas, which are crucial for their performance in applications like photocatalysis. Understanding the physical properties of these compounds helps in predicting the behavior of tritridecanoin in various environments and its potential applications based on its stability and surface characteristics.
Chemical Properties Analysis
The chemical properties of carbon nitrides, serving as a proxy for understanding tritridecanoin's chemical nature, reveal their basic surface functionalities, hydrophilic nature, and photoactivity under visible light. These properties are influenced by their nitrogen content and structural arrangement, suggesting that tritridecanoin might exhibit similar photoactive and surface characteristics, making it suitable for specific chemical applications (Inagaki et al., 2019).
科学研究应用
抗惊厥和抗氧化作用,改善线粒体功能:三癸酸甘油酯在小鼠癫痫模型中被发现具有抗惊厥作用。它还增加了血浆抗氧化能力并改善了线粒体代谢功能,表明在神经系统疾病中具有潜在的治疗应用 (Tan et al., 2017).
杀虫性能:与三癸酸甘油酯相关的化合物 2-十三酮是一种天然杀虫剂。它在野生番茄中含量很高,已被发现对鳞翅目幼虫和蚜虫有效 (Williams et al., 1980).
对红火蚁的疗效:2-十三酮的可乳化浓缩液对红火蚁 Solenopsis invicta 表现出显着的疗效和毒性。这表明其作为商业杀虫剂产品的替代品的潜力 (Chen, 2016).
驱避蜱:据报道,2-十三酮对蜱具有驱避作用。这突出了其作为天然节肢动物驱避剂的潜力,可以在衣服上使用,而无需特殊配方 (Kimps et al., 2011).
对昆虫发育的影响:研究表明,2-十三酮可以延缓棉铃虫的发育。这是由细胞色素 P450 基因介导的,表明植物化感物质在昆虫生长调节中的作用 (Zhang et al., 2016).
昆虫细胞凋亡触发剂:2-十三酮可以诱导黑腹果蝇细胞中转铁蛋白的表达,这介导了在接触该化合物期间抑制细胞凋亡。这提供了对植物和昆虫之间相互作用的见解 (Zhang, Gao & Gao, 2018).
安全和危害
属性
IUPAC Name |
2,3-di(tridecanoyloxy)propyl tridecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-40(43)46-37-39(48-42(45)36-33-30-27-24-21-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-20-17-14-11-8-5-2/h39H,4-38H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXANBFMQUOKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)OC(=O)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181107 | |
| Record name | Tritridecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol tritridecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
26536-12-9 | |
| Record name | Tritridecanoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26536-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritridecanoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritridecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRITRIDECANOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN56Q9YH9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycerol tritridecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44.5 °C | |
| Record name | Glycerol tritridecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




